molecular formula C16H18N2O4S2 B4410630 N-(4-methylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide

N-(4-methylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide

Cat. No.: B4410630
M. Wt: 366.5 g/mol
InChI Key: MANLZUQQKCTQOV-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a thiophene ring, a morpholine sulfonyl group, and a carboxamide group, makes it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of the thiophene ring using morpholine and a sulfonyl chloride reagent under basic conditions.

    Attachment of the Carboxamide Group: The final step includes the amidation reaction where the carboxylic acid derivative of the thiophene ring reacts with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-methylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl and carboxamide groups can form hydrogen bonds with target proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-thiophenecarboxamide: Lacks the morpholine sulfonyl group.

    4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide: Lacks the 4-methylphenyl group.

    N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide: Has a benzene ring instead of a thiophene ring.

Uniqueness

N-(4-methylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the thiophene ring enhances its electronic properties, making it suitable for applications in materials science, while the morpholine sulfonyl and carboxamide groups contribute to its potential biological activities.

Properties

IUPAC Name

N-(4-methylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-12-2-4-13(5-3-12)17-16(19)15-10-14(11-23-15)24(20,21)18-6-8-22-9-7-18/h2-5,10-11H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANLZUQQKCTQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.